![molecular formula C9H13NO B2597557 1-氮杂螺[双环[2.2.2]辛烷-2,1'-环丙烷]-3-酮 CAS No. 1954361-13-7](/img/structure/B2597557.png)

1-氮杂螺[双环[2.2.2]辛烷-2,1'-环丙烷]-3-酮

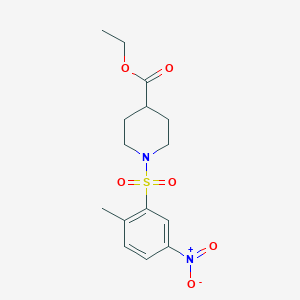

货号 B2597557

CAS 编号:

1954361-13-7

分子量: 151.209

InChI 键: SZXBFHCOJLDTNH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one”, there are related compounds that have been synthesized. For instance, the synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes has been achieved via visible light-mediated energy transfer catalysis .科学研究应用

- Researchers have explored the antitumor potential of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines], a class of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks . These compounds exhibit significant antiproliferative activity against various cancer cell lines, including human erythroleukemia (K562), T lymphocytes (Jurkat), cervical carcinoma (HeLa), mouse colon carcinoma (CT26), and African green monkey kidney epithelial (Vero) cells. The most effective compounds display IC50 values ranging from 4.2 to 24.1 μM across all tested cell lines. Additionally, these compounds induce apoptosis and alter cell cycle distribution, making them promising candidates for further investigation.

- In drug design, 2-oxabicyclo[2.2.2]octane has been explored as a bioisostere of the phenyl ring. This substitution enhances physicochemical properties, such as increased water solubility, improved metabolic stability, and reduced lipophilicity. For instance, in the case of imatinib, this replacement led to improved properties . Such bioisosteric modifications expand the available chemical space for drug discovery projects.

- Researchers have incorporated densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes into DNA-encoded libraries via [2+2] cycloaddition energy transfer sensitization. These azaspiro compounds provide an unexplored library with additional synthetic handles, crucial for functionalizing DNA-conjugated products and library production . This approach diversifies the chemical space accessible for DELT applications.

- 1,4-Diazabicyclo[2.2.2]octane finds practical applications as a polyurethane catalyst and a complexing ligand in the Balis-Hillman reaction. It is also used in dye lasers and for mounting samples in fluorescence microscopy. Furthermore, it acts as an anti-fade reagent, scavenging free radicals generated during fluorochrome excitation .

- Spirocyclopropanes annelated to six- and five-membered rings have been synthesized and applied in various contexts. For instance, Wittig olefination on 1-ethoxycyclopropan-1-ol yielded spirocyclopropane derivatives, demonstrating the versatility of this structural motif . These compounds can serve as building blocks for diverse synthetic pathways.

Antitumor Properties

Bioisosteric Replacement

DNA-Encoded Library Technology (DELT)

Polyurethane Catalyst and Lewis Base

Synthetic Routes and Applications

属性

IUPAC Name |

spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-8-7-1-5-10(6-2-7)9(8)3-4-9/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXBFHCOJLDTNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B2597478.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2597479.png)

![(8R,10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/no-structure.png)

![Ethyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2597486.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2597493.png)